An In-depth Technical Guide to 1-Chloro-7-phenylheptane (CAS: 71434-47-4)
An In-depth Technical Guide to 1-Chloro-7-phenylheptane (CAS: 71434-47-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-7-phenylheptane, a bifunctional organic molecule with significant potential as a versatile intermediate in synthetic chemistry. While not extensively documented in peer-reviewed literature, its structure lends itself to a variety of applications, particularly in the synthesis of complex aliphatic and aromatic compounds. This document outlines plausible and robust synthetic pathways, predicted analytical characterization data, and potential applications in fields such as drug discovery and pheromone synthesis. The methodologies presented are grounded in established organic chemistry principles to ensure scientific integrity and practical utility.
Introduction and Molecular Overview
1-Chloro-7-phenylheptane (CAS: 71434-47-4) is a long-chain haloalkane featuring a terminal phenyl group and a primary alkyl chloride. This unique structural arrangement offers two distinct points for chemical modification: the reactive C-Cl bond, amenable to nucleophilic substitution and organometallic reagent formation, and the aromatic phenyl ring, which can undergo electrophilic substitution. These features make it a valuable building block for the introduction of a seven-carbon chain tethered to an aromatic moiety.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Chloro-7-phenylheptane is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 71434-47-4 | [1][2] |
| Molecular Formula | C₁₃H₁₉Cl | [1][2] |
| Molecular Weight | 210.74 g/mol | [1][2] |
| Boiling Point | 300.2 °C at 760 mmHg | [2] |
| Density | 0.974 g/cm³ | [2] |
| Refractive Index | 1.502 | [2] |
| Flash Point | 131.1 °C | [2] |
| Synonyms | (7-chloroheptyl)benzene, 7-Phenyl-n-heptyl chloride | [2] |
Synthetic Pathways and Methodologies
While a specific, optimized synthesis for 1-Chloro-7-phenylheptane is not widely published, two primary, scientifically sound strategies can be proposed based on fundamental organic reactions: Friedel-Crafts chemistry and the chlorination of a precursor alcohol.
Route 1: Friedel-Crafts Acylation Followed by Reduction and Chlorination
This is arguably the most controlled and reliable method, avoiding the common pitfalls of direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements.[3] The overall workflow is depicted below.
Caption: Proposed synthetic workflow via Friedel-Crafts acylation.
Step-by-Step Protocol:
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Synthesis of 7-Chloro-1-phenylheptan-1-one (Friedel-Crafts Acylation):
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry benzene (used in excess as both reactant and solvent) at 0-5 °C, slowly add 7-chloroheptanoyl chloride (1.0 eq.).[1]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude ketone can be purified by vacuum distillation.
-
-
Reduction of the Ketone to 7-Phenylheptan-1-ol:
-
The resulting 7-chloro-1-phenylheptan-1-one can be reduced to the corresponding alkane, 1-chloro-7-phenylheptane, using a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[4][5] The Clemmensen reduction is often preferred for its simplicity.
-
The ketone is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are washed, dried, and concentrated to yield the crude product.
-
-
Alternative: Reduction to Alcohol and Subsequent Chlorination:
-
A milder alternative involves the reduction of the ketone to 7-chloro-1-phenylheptan-1-ol using a reducing agent like sodium borohydride (NaBH₄).
-
The resulting alcohol can then be converted to the final product, 1-chloro-7-phenylheptane, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] This two-step process can sometimes offer better overall yields and purity.
-
Route 2: Direct Friedel-Crafts Alkylation
This route involves the direct reaction of benzene with a suitable seven-carbon alkylating agent. While seemingly more direct, it is prone to several side reactions.[2]
Caption: Direct Friedel-Crafts alkylation pathway and potential side reactions.
Step-by-Step Protocol:
-
Reaction Setup:
-
Addition of Alkylating Agent:
-
1,7-dichloroheptane is added dropwise to the stirred benzene/AlCl₃ mixture. The primary carbocation that forms is prone to rearrangement, but with a long, unbranched chain, this is less of a concern than polyalkylation.
-
-
Reaction and Workup:
-
After the addition, the reaction is stirred at room temperature for several hours. The progress is monitored by GC or TLC.
-
The workup is similar to the acylation route, involving quenching with ice/HCl, separation of the organic layer, washing, drying, and solvent removal.
-
Purification is crucial to separate the desired mono-alkylated product from unreacted starting materials and the diarylated byproduct. This is typically achieved by fractional distillation under reduced pressure.
-
Analytical Characterization (Predicted)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 1-Chloro-7-phenylheptane are detailed in Table 2.
| Atom/Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Rationale |
| Phenyl (Ar-H) | 7.15 - 7.30 (m, 5H) | 125.7 (para-C), 128.3 (ortho/meta-C), 142.8 (ipso-C) | Typical aromatic proton and carbon signals.[8] |
| Benzylic (-CH₂-Ar) | 2.60 (t, 2H) | 36.0 | Methylene group adjacent to the phenyl ring. |
| Alkyl Chain (-CH₂-) | 1.25 - 1.65 (m, 8H) | 29.1, 29.2, 31.5 | Overlapping signals for the central methylene groups. |
| Methylene adjacent to Cl (-CH₂-Cl) | 3.53 (t, 2H) | 45.1 | Deshielded due to the electronegativity of the chlorine atom. |
| Methylene β to Cl (-CH₂-CH₂Cl) | 1.78 (p, 2H) | 32.6 | Methylene group adjacent to the one bearing the chlorine. |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Chloro-7-phenylheptane is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3020 - 3100 | C-H stretch | Aromatic C-H stretching. |
| 2850 - 2960 | C-H stretch | Aliphatic C-H stretching from the heptyl chain. |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| 650 - 750 | C-Cl stretch | Stretching of the carbon-chlorine bond.[9] |
| 700 - 750 and 690 - 710 | C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
In mass spectrometry, 1-Chloro-7-phenylheptane would be expected to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A pair of peaks at m/z = 210 and 212 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragmentation: The most prominent fragment would likely be the tropylium ion at m/z = 91, resulting from benzylic cleavage. Other fragments would arise from the loss of HCl and fragmentation of the alkyl chain.
Applications and Synthetic Utility
1-Chloro-7-phenylheptane is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.
Intermediate in Drug Discovery
The presence of a halogen, such as chlorine, in a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.[10] 1-Chloro-7-phenylheptane can serve as a starting material to introduce a phenylheptyl moiety into a drug scaffold. The terminal chloro group allows for facile nucleophilic substitution with amines, alcohols, thiols, and other nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.
Precursor for Organometallic Reagents
The alkyl chloride functionality can be used to prepare organometallic reagents, such as a Grignard reagent (7-phenylheptylmagnesium chloride). This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Caption: Formation of a Grignard reagent and subsequent C-C bond formation.
Synthesis of Pheromones and Natural Products
The phenylheptane skeleton is found in some natural products and insect pheromones.[11][12] 1-Chloro-7-phenylheptane could serve as a key building block in the synthesis of these and related target molecules, where the chloro group can be displaced or transformed into other functional groups as required by the synthetic strategy.
Safety and Handling
1-Chloro-7-phenylheptane should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is expected to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-Chloro-7-phenylheptane is a versatile bifunctional molecule with considerable potential as a synthetic intermediate. While its dedicated synthesis and characterization are not extensively documented, established and reliable synthetic routes via Friedel-Crafts chemistry or alcohol chlorination can be confidently proposed. The predicted analytical data provides a solid basis for its identification and characterization. Its utility in introducing a phenylheptyl chain makes it a valuable tool for researchers in medicinal chemistry, natural product synthesis, and materials science. This guide provides a robust scientific framework for the synthesis, characterization, and application of this promising chemical building block.
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